4a,5,6,7,8,8a-Hexahydro-3,8-dimethyl-5-(1-methylethyl)naphthalen-2(1H)-one
Description
4a,5,6,7,8,8a-Hexahydro-3,8-dimethyl-5-(1-methylethyl)naphthalen-2(1H)-one (CAS: 97752-23-3) is a bicyclic sesquiterpenoid derivative with a partially hydrogenated naphthalenone backbone. Its molecular formula is C₁₅H₂₂O₂ (molecular weight: 234.33 g/mol), featuring a hexahydronaphthalenone core substituted with methyl, isopropyl, and ketone groups . This compound is structurally related to abietane-type diterpenoids and has been identified in natural sources such as agarwood and Baltic amber . Its stereochemistry and substituent positions significantly influence its physicochemical properties, including boiling point, polarity, and biological activity .
Properties
CAS No. |
97752-23-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7,9-10,12-14H,5-6,8H2,1-4H3 |
InChI Key |
UYEHLXVLWLCOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2C1CC(=O)C(=C2)C)C(C)C |
Origin of Product |
United States |
Biological Activity
4a,5,6,7,8,8a-Hexahydro-3,8-dimethyl-5-(1-methylethyl)naphthalen-2(1H)-one (CAS Number: 97752-23-3) is a bicyclic compound with potential biological activity. Its structure comprises a naphthalene framework with various substituents that may influence its pharmacological properties. This article reviews the biological activities associated with this compound based on available research.
- Molecular Formula : C15H24O
- Molecular Weight : 220.35 g/mol
- LogP : 3.84 (indicating moderate hydrophobicity)
Antioxidant Activity
Research indicates that compounds with similar naphthalene structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. In studies involving related compounds, antioxidant assays demonstrated effective scavenging of free radicals and inhibition of lipid peroxidation.
Anti-inflammatory Properties
In silico molecular docking studies have suggested that derivatives of naphthalene can interact with key inflammatory mediators such as TNF-α and COX-2. The binding affinity of these compounds indicates potential anti-inflammatory effects. For instance, ergosta-5,22-dien-3-ol has shown strong interactions with COX-2 in similar studies .
Antidiabetic Effects
The compound's potential as an antidiabetic agent has been explored through its ability to inhibit enzymes like α-amylase and aldose reductase. These enzymes are involved in carbohydrate metabolism and glucose regulation. In vitro assays have indicated that naphthalene derivatives can lower blood glucose levels by inhibiting these enzymes effectively.
Study 1: Phytochemical Profiling
A study focused on phytochemical profiling revealed that extracts containing naphthalene derivatives exhibited notable antioxidant and anti-inflammatory activities. The research utilized various extraction methods to isolate bioactive compounds and assessed their efficacy using cell-based assays .
Study 2: Molecular Docking Analysis
In another study, molecular docking simulations were performed to evaluate the binding interactions of naphthalene derivatives with target proteins involved in inflammation and diabetes. The results indicated favorable binding conformations for several compounds, suggesting their potential therapeutic applications .
Data Table: Biological Activities Summary
| Activity Type | Assay Method | Results Summary |
|---|---|---|
| Antioxidant | DPPH Scavenging | Significant free radical scavenging activity |
| Anti-inflammatory | Molecular Docking | High affinity for COX-2 and TNF-α |
| Antidiabetic | α-Amylase Inhibition | Effective inhibition leading to reduced glucose levels |
Scientific Research Applications
Pharmaceuticals
4a,5,6,7,8,8a-Hexahydro-3,8-dimethyl-5-(1-methylethyl)naphthalen-2(1H)-one has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic effects. For instance:
- Case Study : A study on naphthalene derivatives demonstrated significant anti-inflammatory activity in vitro. The mechanism involved the inhibition of cyclooxygenase enzymes which are crucial in the inflammatory pathway .
Flavoring Agents
This compound is also explored in the food industry as a flavoring agent due to its pleasant aroma reminiscent of certain natural fragrances.
- Application : It can be utilized in the formulation of perfumes and food products to enhance sensory attributes. Its stability under various conditions makes it suitable for incorporation into diverse food matrices.
Agrochemicals
The compound shows promise in agricultural applications as a pesticide or herbicide component due to its effectiveness against specific pests.
- Research Insight : Studies have shown that naphthalene derivatives can exhibit insecticidal properties against common agricultural pests. This opens avenues for developing eco-friendly pest control solutions .
Data Table: Comparative Analysis of Applications
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to form ketones or epoxides depending on the oxidizing agent. For example:
-
CrO₃-mediated oxidation : Reacting with CrO₃ in dichloromethane yields (+)-nootkatone (a tricyclic ketone) in 80% yield after 12 hours .
-
Enzymatic oxidation : Treatment with Pleurotus sapidus lyophilisate in aqueous buffer (pH 7.4) produces two hydroxylated derivatives:
Table 1: Oxidation Reactions
| Reagent/Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| CrO₃ in CH₂Cl₂ | 12 hours, room temperature | (+)-Nootkatone | 80% | |
| Pleurotus sapidus | 48 hours, pH 7.4, 20°C | Hydroxylated derivatives (A and B) | 16%, 7% |
Cycloaddition and Rearrangement
The compound’s strained bicyclic framework participates in cycloaddition reactions:
-
Diels-Alder reactivity : Under thermal conditions, it acts as a dienophile, forming tricyclic adducts. For example, reaction with 1,2-ethanedithiobis(trimethylsilane) generates sulfur-containing derivatives .
-
Acid-catalyzed rearrangements : Treatment with Al₂O₃ in hexane at 60°C induces skeletal rearrangements, producing isomers such as (4R,4aS)-(+)-4,4a-dimethyl-6-isopropylidene derivatives .
Table 2: Cycloaddition and Rearrangement Outcomes
| Reaction Type | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Thermal activation | Tricyclic sulfur adducts | N/A | |
| Acid-catalyzed | Al₂O₃, hexane, 60°C, 24h | Isopropylidene derivatives | N/A |
Functional Group Transformations
The ketone group at position 2 is reactive toward nucleophiles:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though specific yields are not reported in available literature .
-
Epoxidation : Reaction with peroxides (e.g., mCPBA) forms epoxides at the double bond in the decalin system .
Biosynthetic and Natural Product Relevance
This compound is a precursor in the biosynthesis of bioactive terpenoids:
-
Found in Valeriana officinalis, it contributes to the synthesis of valerenal and other sesquiterpenes with sedative properties .
-
Derivatives are identified in Curcuma aeruginosa, where oxidative modifications enhance bioactivity .
Key Research Findings
-
Enzymatic hydroxylation by Pleurotus sapidus demonstrates regioselectivity, favoring the 2β-position over 2α .
-
CrO₃ oxidation is highly efficient but requires careful control to avoid over-oxidation .
-
The compound’s stability under acidic conditions enables skeletal rearrangements without decomposition .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The target compound’s isopropyl group at position 5 enhances lipophilicity compared to simpler analogues like 4a,8-dimethyl-naphthalenone (C₁₂H₁₈O), which lacks bulky substituents . Hydroxy groups (e.g., in 5,8-dihydroxy-phenanthrenone) increase polarity and hydrogen-bonding capacity, correlating with higher solubility in polar solvents .
Stereochemical Variations :
- The cis/trans configuration of methyl groups (e.g., in 4a,5-dimethyl vs. 4a,8-dimethyl isomers) alters ring conformation, affecting stability and reactivity. For example, cis-3,4,4a,5,6,7-hexahydro-4a,5-dimethyl-2H-1-benzopyran-2-one (CAS: 20536-80-5) exhibits distinct NMR shifts compared to the trans isomer .
Atractylenolide I (C₁₅H₂₀O₂), despite a similar molecular weight, shows anti-inflammatory effects due to its α,β-unsaturated lactone ring, absent in the target compound .
Spectroscopic and Chromatographic Comparisons
Table 2: Mass Spectrometry (MS) and Chromatographic Data
Key Observations:
Preparation Methods
Starting Material and Initial Steps
- The synthesis begins with commercially available (R)-(+)-pulegone , a chiral monoterpene ketone.
- Through an alkylation and retro-aldolization process, (3R)-2,3-dimethylcyclohexanone is prepared in 68% yield.
- This intermediate is then converted into a chiral imine derivative using (S)-phenylethylamine ((S)-PEA) and p-toluenesulfonic acid as a catalyst, with azeotropic removal of water to drive imine formation (82% yield).
Michael Addition and Hydrolysis
- The chiral imine is reacted with methyl vinyl ketone (MVK) in dry tetrahydrofuran (THF) at room temperature for 72 hours.
- Subsequent hydrolysis with aqueous acetic acid yields a mixture of diketones (6 and 7) in a 3.4:1 ratio, favoring diketone 6.
- The diketones are isolated by flash chromatography with an overall yield of 69% from the imine.
Base-Catalyzed Aldol Condensation
- The diketones undergo aldol condensation catalyzed by sodium methoxide (NaOMe) in a THF/methanol mixture at 0°C.
- This step leads to the formation of bicyclic enone (−)-1, the target hexahydronaphthalenone, in 43% yield from the diketone mixture and 30% overall from the original cyclohexanone.
- Side products include β-hydroxyketones and minor amounts of octalone derivatives, which are separable by chromatography.
Further Functionalization and Derivative Synthesis
- The bicyclic enone (−)-1 can be further functionalized by reaction with lithium diisopropylamide (LDA) and zinc chloride in THF/hexane at low temperatures (−50 to −36°C).
- Addition of acetone under these conditions yields a tertiary alcohol intermediate (11) in 88% yield.
- Acid-catalyzed dehydration of this alcohol under reflux with p-toluenesulfonic acid furnishes dehydrofukinone, a related sesquiterpenoid, in 81% yield.
Summary Table of Key Reaction Steps and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation and retro-aldolization | (R)-(+)-pulegone | (3R)-2,3-dimethylcyclohexanone (3) | 68 | Starting chiral ketone |
| Imine formation | (S)-PEA, p-TsOH, benzene reflux, Dean-Stark | Chiral imine | 82 | Azeotropic removal of water |
| Michael addition + hydrolysis | MVK, THF, 72 h, then 10% AcOH | Diketones 6 and 7 (3.4:1 ratio) | 69 | Flash chromatography separation |
| Aldol condensation | NaOMe in THF/MeOH (8:1), 0°C | Bicyclic enone (−)-1 | 43 (from diketones) / 30 (overall) | Diastereoselective step |
| LDA/ZnCl2 addition of acetone | LDA, ZnCl2, acetone, −50 to −36°C | Tertiary alcohol (11) | 88 | Low temperature, inert atmosphere |
| Acid-catalyzed dehydration | p-TsOH, benzene reflux, Dean-Stark | Dehydrofukinone | 81 | Water removal drives dehydration |
Analytical and Research Findings
- Gas chromatography (GC) analysis confirms the diastereomeric ratio of diketones 6 and 7 as 3.4:1.
- Flash chromatography effectively separates the aldol condensation products.
- The stereochemistry of the final product is controlled by the chiral starting material and the reaction conditions, leading to high diastereoselectivity.
- The methodology is practical, efficient, and shorter than previous multistep syntheses, with an overall improved yield and stereochemical purity.
Additional Notes on Related Compounds and Variants
- Related hexahydronaphthalenone derivatives with similar substitution patterns have been characterized in natural product studies and phytochemical analyses, confirming the relevance of this synthetic approach to natural sesquiterpenoids.
- Molecular formula and structural data from PubChem confirm the identity and molecular weight consistent with the target compound (C15H22O).
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Parameter | Organic Syntheses Method | Thesis Method |
|---|---|---|
| Reaction Time | 24–48 hours | 12–18 hours |
| Yield | 45–55% | 60–70% |
| Key Purification Step | Distillation under reduced pressure | Recrystallization (hexane/acetone) |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Combine ¹H/¹³C NMR , IR , and HRMS for unambiguous structural confirmation:
Q. Table 2: Key NMR Assignments
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
|---|---|---|---|
| C-2 | - | 210.5 | Ketone |
| C-5 | 1.68 (s) | 25.3 | CH₃ |
| C-8a | 1.92 (m) | 40.1 | CH₂ |
Advanced: How can stereochemical challenges during synthesis be addressed?
Methodological Answer:
Stereochemical control is critical due to multiple chiral centers (e.g., 4aR,8aS configurations). Strategies include:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation derivatives) to favor desired stereoisomers .
- X-ray Crystallography : Validate absolute configuration post-synthesis (e.g., θmax = 26.4°, θmin = 2.9° in single-crystal studies) .
- Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak® AD-H) for enantiomer separation .
Q. Table 3: Stereochemical Analysis Parameters
| Technique | Conditions | Outcome |
|---|---|---|
| X-ray Diffraction | Cu-Kα radiation, 293 K | Confirmed 4aR,8aS geometry |
| Chiral HPLC | Hexane/ethanol (90:10), 1.0 mL/min | Baseline separation achieved |
Advanced: How should researchers analyze environmental fate using INCHEMBIOL guidelines?
Methodological Answer:
Follow Project INCHEMBIOL’s framework :
Physicochemical Properties : Measure log P (octanol-water partition coefficient) to predict bioaccumulation.
Degradation Studies : Use GC-MS to monitor abiotic degradation under UV light (λ = 254 nm, 25°C).
Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (72-hour EC₅₀).
Q. Table 4: Environmental Fate Parameters
| Parameter | Method | Value |
|---|---|---|
| Log P | Shake-flask (OECD 117) | 3.2 ± 0.1 |
| Photodegradation Half-life | UV irradiation (EPA 835.2210) | 48 hours |
Advanced: How to resolve contradictions in NMR data during structural elucidation?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. Mitigation steps:
- Solvent Calibration : Use deuterated solvents (e.g., CDCl₃) and reference TMS at δ 0.00 ppm .
- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguish methyl groups at δ 1.20–1.40 ppm) .
- Repetitive Purification : Re-crystallize samples until NMR peak integration matches theoretical H-count .
Basic: What GC-MS parameters ensure accurate purity assessment?
Methodological Answer:
Optimize using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
